molecular formula C22H23N3O4 B302991 N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide

N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B302991
M. Wt: 393.4 g/mol
InChI Key: PIGWEHSYKQJRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide, also known as Boc-MLF, is a peptide that has been used extensively in scientific research for its ability to inhibit leukocyte migration.

Mechanism of Action

N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide inhibits leukocyte migration by blocking the interaction between leukocytes and endothelial cells, which are the cells that line the blood vessels. This interaction is mediated by adhesion molecules, such as integrins and selectins, which are expressed on the surface of leukocytes and endothelial cells. N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide binds to the formyl peptide receptor (FPR), which is expressed on the surface of leukocytes, and inhibits the activation of integrins and selectins.
Biochemical and Physiological Effects:
N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have anti-inflammatory effects in various animal models of inflammation. In addition to inhibiting leukocyte migration, N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increases the production of anti-inflammatory cytokines, such as IL-10. N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has also been shown to reduce tissue damage and improve tissue repair in animal models of inflammation.

Advantages and Limitations for Lab Experiments

N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide is a useful tool for studying leukocyte migration and inflammation in animal models. It is a highly specific inhibitor of leukocyte migration and does not affect other cellular processes. However, N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has some limitations for lab experiments. It is a peptide that is subject to degradation by proteases, which can limit its effectiveness in vivo. N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide also has poor solubility in aqueous solutions, which can limit its use in some experimental settings.

Future Directions

There are several future directions for research on N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide. One area of research is the development of more stable and soluble analogs of N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide that can be used in vivo. Another area of research is the identification of other targets of N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide that may contribute to its anti-inflammatory effects. Finally, N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide may have potential therapeutic applications for the treatment of inflammatory diseases in humans, and further research is needed to explore this possibility.
In conclusion, N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide is a useful tool for studying leukocyte migration and inflammation in animal models. Its ability to inhibit leukocyte migration and reduce inflammation makes it a promising candidate for the development of new anti-inflammatory therapies. Further research is needed to fully understand the mechanism of action of N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide and its potential therapeutic applications.

Synthesis Methods

N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide is synthesized through solid-phase peptide synthesis (SPPS). This involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which involves the temporary protection of the N-terminus of the amino acid with the Fmoc group. The Boc (tert-butyloxycarbonyl) group is used to protect the amine group of the amino acid during the synthesis process.

Scientific Research Applications

N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has been used extensively in scientific research for its ability to inhibit leukocyte migration. Leukocytes are white blood cells that play a crucial role in the immune system by defending the body against infections and foreign substances. However, excessive leukocyte migration can lead to inflammation and tissue damage. N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit leukocyte migration in various animal models of inflammation, including arthritis, asthma, and colitis.

properties

Product Name

N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-[3-(tert-butylcarbamoyl)phenyl]-2-ethyl-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C22H23N3O4/c1-5-25-20(28)16-10-9-14(12-17(16)21(25)29)18(26)23-15-8-6-7-13(11-15)19(27)24-22(2,3)4/h6-12H,5H2,1-4H3,(H,23,26)(H,24,27)

InChI Key

PIGWEHSYKQJRSC-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC(C)(C)C

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC(C)(C)C

Origin of Product

United States

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